
Cobaltate(1-), bis(2-chloro-5-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-methylbenzenesulfonamidato(2-))-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires precise temperature control and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: It can also be reduced, leading to changes in its chemical structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of cobalt, while reduction may result in lower oxidation states .
Scientific Research Applications
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) include:
- Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
- Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-benzenesulphonamidato(2-)]cobaltate(1-)
Uniqueness
What sets Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) apart is its specific chemical structure, which imparts unique properties such as enhanced stability and reactivity. These characteristics make it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
70179-69-0 |
|---|---|
Molecular Formula |
C34H24Cl2CoN6NaO8S2-3 |
Molecular Weight |
861.5 g/mol |
IUPAC Name |
sodium;1-[[5-chloro-4-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;cobalt |
InChI |
InChI=1S/2C17H14ClN3O4S.Co.Na/c2*1-19-26(24,25)16-9-15(23)13(8-12(16)18)20-21-17-11-5-3-2-4-10(11)6-7-14(17)22;;/h2*2-9,19,22-23H,1H3;;/q;;;+1/p-4 |
InChI Key |
AGRHCPZVEDXIOH-UHFFFAOYSA-J |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.[Na+].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



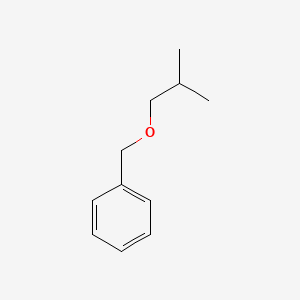
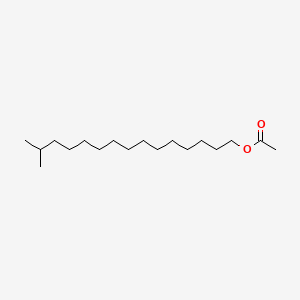
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
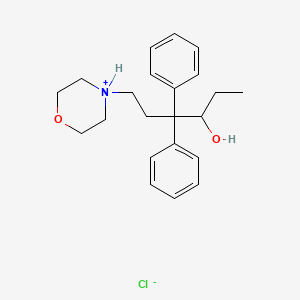
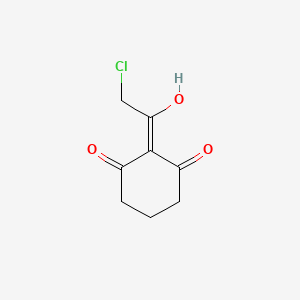




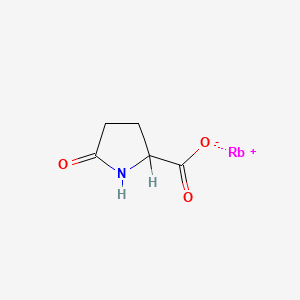
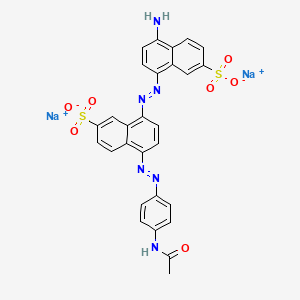
![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)
![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)
